4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYBMROHMPJKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving 4 Fluoro 3 1h Pyrrol 1 Yl Benzoic Acid
Established Synthetic Routes to the 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid Core Structure
While a specific, standardized synthetic protocol for this compound is not extensively documented in dedicated literature, its synthesis can be effectively achieved through well-established and reliable methods for N-aryl pyrrole (B145914) formation. The most prominent of these is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgrgmcet.edu.in
In a proposed synthetic pathway, the key starting materials are 3-amino-4-fluorobenzoic acid and a 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran (B146720), which readily hydrolyzes to succinaldehyde (B1195056) under acidic conditions.
Key Reagents and Reaction Conditions for Primary Synthesis
The primary synthesis of the this compound core relies on the Paal-Knorr reaction. This method is valued for its simplicity and efficiency. rgmcet.edu.in The reaction condenses 3-amino-4-fluorobenzoic acid with a 1,4-dicarbonyl compound. A common and effective surrogate for the volatile succinaldehyde is 2,5-dimethoxytetrahydrofuran.
The reaction is typically performed under acidic conditions, which catalyze the initial formation of an imine/enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org Glacial acetic acid is a frequently used solvent and catalyst, providing the necessary acidic environment and a suitable reaction medium. The mixture is generally heated to reflux to ensure the reaction proceeds to completion.
| Parameter | Description | Typical Examples |
| Amine Precursor | The primary amine that will form the N-substituent of the pyrrole ring. | 3-amino-4-fluorobenzoic acid |
| Dicarbonyl Source | A 1,4-dicarbonyl compound or a stable equivalent (surrogate). | 2,5-dimethoxytetrahydrofuran |
| Solvent/Catalyst | Provides the reaction medium and catalyzes the condensation and cyclization steps. | Glacial Acetic Acid, Ethanol with catalytic acid |
| Reaction Temperature | The temperature required to drive the reaction to completion. | Reflux (typically 80-120 °C) |
| Reaction Time | The duration required for the consumption of starting materials. | 1-4 hours |
Regioselectivity and Stereochemical Considerations in Synthesis
The synthesis of this compound via the Paal-Knorr reaction using succinaldehyde (from 2,5-dimethoxytetrahydrofuran) and 3-amino-4-fluorobenzoic acid is straightforward from a regiochemical perspective. The symmetry of the 1,4-dicarbonyl component means that only one pyrrole product can be formed. The nitrogen atom of the amino group in 3-amino-4-fluorobenzoic acid is the nucleophile that attacks the carbonyl carbons, leading unequivocally to the N-substituted pyrrole.
The resulting product, this compound, is an achiral molecule. Therefore, no stereochemical considerations, such as the formation of enantiomers or diastereomers, are relevant to its synthesis.
Methodological Advancements in Pyrrole N-Arylation for Benzoic Acid Derivatives
The traditional Paal-Knorr synthesis, while effective, often requires harsh conditions like prolonged heating in strong acids. rgmcet.edu.in Modern advancements focus on developing milder and more efficient catalytic systems. For the N-arylation of pyrroles, particularly with electron-deficient aryl amines like aminobenzoic acids, various Brønsted and Lewis acid catalysts have been explored to accelerate the reaction under more benign conditions. rgmcet.edu.in
Recent progress has also emphasized green chemistry principles, leading to the development of solvent-free reaction conditions or the use of more environmentally friendly solvents. For instance, the use of reusable heterogeneous catalysts, such as silica-supported sulfuric acid, has been shown to be effective for Paal-Knorr reactions at room temperature, offering advantages like easy catalyst recovery and reuse. rgmcet.edu.in These advanced methodologies could be applied to enhance the synthesis of this compound, potentially improving yields and reducing the environmental impact.
Derivatization Strategies and Scaffold Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification. Such derivatization is essential for tuning the molecule's physicochemical properties and for exploring its biological activities through the generation of compound libraries.
Formation of Amide and Ester Derivatives for Structure-Activity Relationship (SAR) Exploration
The conversion of the carboxylic acid to amide and ester derivatives is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.orgpharmacy180.com These modifications can significantly alter properties such as solubility, lipophilicity, metabolic stability, and the ability to form hydrogen bonds, which in turn affects biological activity. nih.gov
Amide Synthesis: Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to directly couple the carboxylic acid with an amine under milder conditions. nih.gov
Ester Synthesis: Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Other methods include reaction of the corresponding acyl chloride with an alcohol or using coupling agents similar to those in amide synthesis.
| Derivative | General Synthetic Method | Key Reagents | Purpose in SAR |
| Amides | Acyl chloride formation followed by amination; Peptide coupling | SOCl₂, Amines; EDCI, HOBt, Amines | Introduce diverse substituents, modulate hydrogen bonding capacity, improve metabolic stability. pharmacy180.com |
| Esters | Fischer esterification; Acyl chloride reaction with alcohol | Alcohols, H₂SO₄; SOCl₂, Alcohols | Modify lipophilicity and polarity, act as potential prodrugs. rsc.org |
Construction of Fused Heterocyclic Systems (e.g., Pyrazoles, Oxadiazoles, Triazoles) Utilizing the Benzoic Acid Linker
The carboxylic acid moiety can also serve as a chemical handle to construct more complex heterocyclic systems. A common strategy involves the initial conversion of the benzoic acid to a key intermediate, the corresponding acid hydrazide (4-fluoro-3-(1H-pyrrol-1-yl)benzohydrazide), by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nepjol.infochemmethod.com This benzohydrazide (B10538) is a versatile precursor for various five-membered heterocycles.
1,3,4-Oxadiazoles: These can be synthesized from the acid hydrazide through several routes. One common method involves the cyclodehydration of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govsphinxsai.com Another approach is the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic medium, followed by oxidative cyclization. researchgate.net
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from the acid hydrazide typically proceeds via a thiosemicarbazide (B42300) intermediate. This is formed by reacting the hydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide in the presence of a base (e.g., NaOH or KOH) yields the corresponding triazole-thiol. nih.gov Alternatively, reacting the acid hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine, can also lead to the formation of the 4-amino-1,2,4-triazole (B31798) ring system. researchgate.netrsc.org
Pyrazoles: While direct cyclization from the benzoic acid is not a standard route, pyrazole (B372694) moieties can be linked to the core structure. A general and highly effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com For instance, a related precursor like 4-hydrazinobenzoic acid can react with a 1,3-diketone to form a pyrazolyl benzoic acid. researchgate.net This highlights a modular approach where the pyrazole ring is constructed and then linked to the benzoic acid scaffold.
This strategic derivatization allows for the expansion of the chemical space around the this compound core, enabling the generation of novel compounds with potentially enhanced properties and functions.
Introduction of Diverse Substituents onto the Pyrrole Ring and Fluoro-Phenyl Moiety for Structural Diversification
The strategic introduction of various substituents onto both the pyrrole ring and the fluoro-phenyl moiety of this compound is crucial for tuning its physicochemical and biological properties. A primary and versatile method for the synthesis of the core structure is the Paal-Knorr pyrrole synthesis. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-amino-4-fluorobenzoic acid. organic-chemistry.org The use of 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde is a common strategy in this synthesis. organic-chemistry.org
The general synthetic approach is outlined below:
Scheme 1: General Paal-Knorr Synthesis of this compound
This reaction is typically carried out under acidic conditions, which can be achieved using various catalysts as detailed in the table below. rgmcet.edu.in
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Reflux | Good | organic-chemistry.org |
| Iron(III) Chloride | Water, Room Temperature | Good to Excellent | organic-chemistry.org |
| Iodine | Solvent-free, Room Temperature | High | rgmcet.edu.in |
| Silica Sulfuric Acid | Solvent or Solvent-free, Room Temperature | High | rgmcet.edu.in |
| Nickel Catalyst (NiCl₂·6H₂O + dppe) | Ethanol | 50-95 | bohrium.comresearchgate.net |
Interactive Data Table: Catalysts for Paal-Knorr Synthesis (This table is interactive. Click on the headers to sort the data.)
Structural diversification can be achieved by modifying either the starting materials or the final product.
Modification of the Pyrrole Ring:
Substitution on the pyrrole ring is typically achieved by using substituted 1,4-dicarbonyl compounds in the Paal-Knorr synthesis. For example, using 3-substituted-2,5-hexanediones would result in a methyl group at the 2 and 5 positions of the pyrrole ring and a different substituent at the 3-position.
Modification of the Fluoro-Phenyl Moiety:
The reactivity of the fluoro-phenyl ring is influenced by the presence of the fluorine atom and the carboxylic acid group. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. britannica.comnumberanalytics.com This means that incoming electrophiles will preferentially add to the positions meta to the carboxyl group. The strong electron-withdrawing nature of the fluorine atom further influences the regioselectivity of these reactions. pharmaguideline.comlibretexts.org
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Furthermore, the carboxylic acid group itself can be transformed into other functional groups such as esters, amides, or alcohols, providing another avenue for structural diversification. longdom.orgcd-bioparticles.com These transformations typically proceed via an acyl chloride intermediate.
Mechanistic Insights into Synthesis Reactions for this compound Derivatives
A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting the outcomes of synthetic transformations. The Paal-Knorr synthesis, being the primary route to the this compound core, has been the subject of detailed mechanistic investigations. organic-chemistry.orgwikipedia.org
The mechanism of the Paal-Knorr pyrrole synthesis has been elucidated through both experimental and computational studies. colab.wsresearchgate.net It is generally accepted that the reaction proceeds through the initial formation of a hemiaminal intermediate upon the nucleophilic attack of the primary amine (3-amino-4-fluorobenzoic acid) on one of the carbonyl groups of the 1,4-dicarbonyl compound (succinaldehyde, generated in situ from 2,5-dimethoxytetrahydrofuran). wikipedia.orgcolab.ws
The key steps of the proposed mechanism are as follows:
Hemiaminal Formation: The amino group of 3-amino-4-fluorobenzoic acid attacks a protonated carbonyl group of the 1,4-dicarbonyl to form a hemiaminal. wikipedia.org
Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgresearchgate.net This cyclization is often the rate-determining step. rgmcet.edu.in
Dehydration: Subsequent elimination of two water molecules leads to the formation of the aromatic pyrrole ring. colab.ws
Computational studies using density functional theory (DFT) have supported the hemiaminal cyclization pathway as being energetically more favorable than an alternative pathway involving an enamine intermediate. colab.wsresearchgate.net These studies also highlight the crucial role of water and hydrogen-bonding in catalyzing the proton transfer steps during the reaction. researchgate.netrsc.org
The electronic nature of the substituents on the aniline (B41778) starting material can influence the reaction rate. Electron-donating groups on the phenyl ring increase the nucleophilicity of the amino group, potentially accelerating the initial hemiaminal formation. Conversely, electron-withdrawing groups, such as the fluorine and carboxylic acid in 3-amino-4-fluorobenzoic acid, decrease the nucleophilicity of the amine, which might necessitate harsher reaction conditions or more active catalysts. organic-chemistry.orglibretexts.org
| Mechanistic Step | Intermediate/Transition State | Key Features |
| Amine Attack | Hemiaminal | Nucleophilic addition of the amine to a carbonyl. |
| Cyclization | Dihydroxytetrahydropyrrole | Intramolecular nucleophilic attack; often rate-determining. rgmcet.edu.in |
| Dehydration | Pyrrole | Elimination of two water molecules to form the aromatic ring. |
Interactive Data Table: Mechanistic Steps of Paal-Knorr Synthesis (This table is interactive. Click on the headers to sort the data.)
Understanding these mechanistic details allows for the rational selection of catalysts and reaction conditions to efficiently synthesize this compound and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid, both ¹H and ¹³C NMR are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the pyrrole (B145914) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electronic character of the pyrrole ring. Based on analyses of similar structures like 4-fluorobenzoic acid and 4-(1H-pyrrol-1-yl)benzoic acid, predicted chemical shifts can be estimated. For instance, the protons on the pyrrole ring typically appear as triplets. The protons on the substituted benzene (B151609) ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbons in the pyrrole and benzene rings are influenced by the substituents, and their precise assignment can be confirmed through two-dimensional NMR techniques like HSQC and HMBC.
| Compound | Technique | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| 4-Fluorobenzoic acid | ¹H NMR (400 MHz) | DMSO-d₆ | 13.06 (s, 1H), 8.01 (dd, J = 5.6, 8.8 Hz, 2H), 7.32 (t, J = 8.8 Hz, 2H) chemicalbook.com |
| 4-Fluorobenzoic acid | ¹³C NMR (100 MHz) | DMSO-d₆ | 166.85, 165.3, 132.5, 127.8, 116.0 chemicalbook.com |
| 4-(1H-pyrrol-1-yl)benzoic acid | ¹H NMR (400 MHz) | DMSO-d₆ | Signals for pyrrole protons are observed as triplets around 6.3 and 7.2 ppm. researchgate.net |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying functional groups and probing the conformational aspects of molecules.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. The C-F stretching vibration will likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. This can be particularly useful for analyzing the skeletal vibrations of the benzene and pyrrole rings.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict vibrational frequencies and aid in the assignment of experimental bands. nih.govnih.gov
| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| FTIR | O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |
| FTIR | C=O stretch (carbonyl) | ~1700 |
| FTIR/Raman | Aromatic C=C stretch | 1600-1450 |
| FTIR | C-F stretch | 1250-1000 |
| Raman | Ring breathing modes | ~1000 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₁₁H₈FNO₂), the expected exact mass is approximately 205.0539 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed, followed by characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and potentially cleavage of the bond between the benzoic acid and pyrrole rings. The mass spectrum of 4-fluorobenzoic acid shows a prominent molecular ion at m/z 140 and a base peak at m/z 123, corresponding to the loss of a hydroxyl radical. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination of Analogues
For example, the crystal structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid reveals a dihedral angle of 45.80 (7)° between the planes of the benzene and maleimide (B117702) rings. nih.gov This suggests that the pyrrole and benzene rings in this compound are also likely to be non-coplanar. Furthermore, benzoic acid derivatives commonly form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. nih.govresearchgate.net It is highly probable that this compound would exhibit similar supramolecular assemblies.
Computational and Theoretical Investigations of 4 Fluoro 3 1h Pyrrol 1 Yl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution, molecular geometry, and energetic stability, which are critical determinants of a compound's chemical behavior and biological function.
Density Functional Theory (DFT) is a powerful computational tool used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid, DFT calculations would reveal the planarity between the benzoic acid ring and the pyrrole (B145914) ring. The bond connecting the pyrrole nitrogen to the C3 position of the benzoic acid ring likely allows for some rotational freedom, leading to a specific dihedral angle that is energetically most favorable.
Studies on similar substituted benzoic acids have demonstrated that functional groups significantly influence molecular geometry and stability. nih.gov For instance, the presence of the electron-withdrawing fluorine atom at the C4 position and the bulky pyrrole group at the C3 position would affect the bond lengths and angles of the benzene (B151609) ring. The carboxylic acid group's orientation relative to the ring is also a key parameter, often involving intramolecular hydrogen bonding possibilities that influence its conformation.
Table 1: Predicted Optimized Geometric Parameters for this compound based on Analogous Structures (Note: This data is illustrative and based on typical values from DFT studies of substituted benzoic acids and pyrroles.)
| Parameter | Predicted Value | Description |
| C-F Bond Length | ~1.35 Å | Typical length for a fluorine atom attached to an aromatic ring. |
| C-N (Ring-Pyrrole) Bond Length | ~1.42 Å | Reflects the connection between the benzene and pyrrole rings. |
| Dihedral Angle (Benzene-Pyrrole) | 20-40° | The likely twist between the two ring systems to minimize steric hindrance. |
| O-H (Carboxylic Acid) Bond Length | ~0.97 Å | Standard bond length for the acidic proton. |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the benzoic acid system, which can donate electrons. The LUMO is likely distributed over the benzoic acid ring, particularly the electron-withdrawing carboxylic acid and fluoro groups. This distribution suggests that the molecule can participate in charge-transfer interactions. nih.gov
DFT calculations on related fluorinated and chlorinated benzoic acids have shown that halogen substitution influences the HOMO-LUMO gap, thereby affecting the molecule's reactivity. nih.gov The calculated HOMO and LUMO energies allow for the determination of global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactive nature.
Table 2: Predicted Electronic Properties for this compound (Note: This data is illustrative and derived from computational studies on analogous aromatic compounds.)
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical stability and resistance to electronic excitation. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Derivatives of pyrrolyl-benzoic acid have been investigated as inhibitors for various enzymes, including those involved in bacterial fatty acid synthesis and cancer-related pathways. nih.govnih.gov Molecular docking simulations for this compound would involve placing the molecule into the active site of a target protein to predict its binding conformation and estimate its binding affinity. The binding affinity, often expressed as a docking score or binding energy (kcal/mol), indicates the strength of the interaction.
Studies on related compounds show that the benzoic acid moiety frequently acts as a key anchoring group, forming interactions with polar residues in the receptor's active site. nih.gov The pyrrole ring and the fluorinated phenyl ring would then orient themselves within the binding pocket to establish further stabilizing contacts.
The specific interactions between this compound and a protein target are critical for its biological activity. Docking studies can elucidate these interactions in detail:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine. The oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl proton can act as a donor.
Hydrophobic Interactions: The aromatic pyrrole and benzene rings are hydrophobic and likely to interact favorably with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket.
Halogen Bonding: The fluorine atom at the C4 position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein, which can contribute to binding affinity and specificity.
Computational screening of inhibitors for HIV-1 entry, for instance, has highlighted the importance of specific interactions between benzoic acid derivatives and the target protein's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity.
For a class of compounds including this compound, a QSAR model would be developed by calculating various molecular descriptors for a set of similar molecules and correlating them with their measured biological activities. Key descriptors often include:
Electronic Properties: Hammett constants, dipole moment, and HOMO/LUMO energies, which describe the electronic effects of substituents.
Hydrophobic Properties: The partition coefficient (log P), which measures the molecule's lipophilicity and ability to cross cell membranes.
Steric Properties: Molar refractivity or specific steric parameters that describe the size and shape of the molecule.
QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity often increases with greater hydrophobicity, aromaticity, and the presence of specific hydrogen-bonding groups. nih.gov A pharmacophore model for this class of compounds would likely include a hydrogen bond donor/acceptor feature (from the carboxylic acid), a hydrophobic aromatic ring, and potentially a halogen bond acceptor feature corresponding to the fluorine atom. Such models are invaluable for designing new derivatives with improved potency and selectivity. nih.gov
Development of Predictive Models for Biological Activity based on Structural Features
The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern drug discovery. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), establish a mathematical correlation between the chemical structure of a molecule and its biological effect. By analyzing a series of related compounds, researchers can identify key molecular descriptors that influence their activity.
For instance, a hypothetical QSAR study on a series of this compound derivatives could reveal the importance of various physicochemical properties. These might include electronic effects of substituents on the pyrrole or benzoic acid rings, steric factors, and hydrophobicity. The goal is to create a statistically robust model that can accurately predict the activity of newly designed analogs, thereby prioritizing synthetic efforts towards more promising candidates.
A study on structurally related N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides utilized the Orthogonal Projections to Latent Structure (OPLS) method to generate predictive QSAR models for their anticancer activity. nih.gov This approach successfully identified key molecular descriptors that influence the biological activity of these benzenesulfonamide derivatives. nih.gov Similarly, for a series of 2-phenylamino-benzoic acid derivatives, QSAR regression models demonstrated a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities.
Table 1: Hypothetical QSAR Model for a Series of this compound Derivatives
| Derivative | Substituent (R) | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| 1 | H | 10.5 | 10.2 | 0.3 |
| 2 | CH3 | 8.2 | 8.5 | -0.3 |
| 3 | Cl | 5.1 | 5.3 | -0.2 |
| 4 | OCH3 | 12.8 | 12.5 | 0.3 |
| 5 | NO2 | 3.7 | 3.9 | -0.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Comparative Molecular Field Analysis (CoMFA) in Derivative Optimization
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. This method is particularly valuable for optimizing lead compounds by providing a visual representation of where steric and electrostatic modifications are likely to enhance or diminish activity.
In the context of this compound derivatives, a CoMFA study would involve aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. The resulting data is then correlated with the biological activity of the compounds using partial least squares (PLS) analysis. The output is often visualized as contour maps, where different colored regions indicate areas where, for example, increased steric bulk or positive electrostatic potential would be favorable for activity.
While no specific CoMFA studies on this compound have been published, the methodology has been successfully applied to a wide range of compounds. For example, CoMFA has been used to elucidate the structural requirements for anti-inflammatory activity in 1,3,4-thiadiazole derivatives. Such studies provide a roadmap for the rational design of more potent analogs.
Table 2: Illustrative CoMFA Results for a Hypothetical Series of this compound Derivatives
| Field | Favorable Regions (Contour Map Color) | Unfavorable Regions (Contour Map Color) |
| Steric | Green | Yellow |
| Electrostatic | Blue (Positive) | Red (Negative) |
Note: This table provides a conceptual illustration of CoMFA results.
In Silico Assessment of Molecular Properties Relevant to Biological Research (e.g., LogP for permeability prediction)
In the early stages of drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.govnih.gov Computational tools can rapidly assess a range of molecular properties, including the logarithm of the partition coefficient (LogP), which is a key indicator of a molecule's permeability across biological membranes.
For this compound and its derivatives, in silico methods can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structure and are calculated using various algorithms and models. The lipophilicity of a compound, often expressed as LogP, is a critical factor in its ability to be absorbed and distributed throughout the body. nih.govmdpi.comnih.gov
While experimental determination of these properties is the gold standard, in silico predictions offer a time- and cost-effective way to screen large numbers of virtual compounds and prioritize those with the most promising drug-like characteristics for synthesis and further testing.
Table 3: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 205.18 | Adheres to Lipinski's Rule of Five |
| LogP | 2.8 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five |
| Oral Bioavailability | High | Likely to be well-absorbed after oral administration |
| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |
Note: The data in this table is based on general predictions for a molecule of this type and should be considered illustrative.
In Vitro Biological Activity Screening Methodologies
The initial assessment of a novel chemical entity's therapeutic potential involves a battery of in vitro screening assays. These assays are designed to efficiently determine the compound's activity against various biological targets, including microbial pathogens and specific enzymes or receptors.
The antimicrobial potential of a test compound is typically evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a widely accepted and commonly used technique for this purpose. wikipedia.orgwoah.orgnih.govcmac-journal.ruapec.org
In this method, a two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions to allow for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. nih.govapec.org
Standardized protocols for antifungal susceptibility testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). fda.govnih.govresearchgate.netoup.comscielo.br These guidelines ensure the reproducibility and comparability of results across different laboratories.
Illustrative Data Table for Antimicrobial Activity:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
| Aspergillus fumigatus | ATCC 204305 | 128 |
Disclaimer: This table is for illustrative purposes only and does not represent experimental data for this compound.
The screening for antimycobacterial activity, particularly against Mycobacterium tuberculosis, requires specialized assays due to the slow growth rate of the organism. Broth-based methods are commonly employed, where the test compound is incubated with the mycobacterial culture, and growth inhibition is measured over an extended period. nih.govfrontiersin.org
A common approach involves the use of a liquid medium, and the MIC is determined as the lowest concentration of the compound that prevents a significant increase in bacterial density. frontiersin.org To assess whether the compound is bactericidal or bacteriostatic, the minimum bactericidal concentration (MBC) can be determined by subculturing from the wells with no visible growth onto agar plates. asm.org Intracellular activity assays using macrophage cell lines infected with Mycobacterium tuberculosis are also crucial to determine if a compound can target the bacteria within host cells. nih.gov
Illustrative Data Table for Antimycobacterial Activity:
| Mycobacterium Strain | Assay Type | Result (µg/mL) |
| Mycobacterium tuberculosis H37Rv | MIC | 32 |
| Mycobacterium tuberculosis H37Rv | MBC | >64 |
| Intracellular M. tuberculosis in J774 macrophages | EC90 | >64 |
Disclaimer: This table is for illustrative purposes only and does not represent experimental data for this compound.
Many therapeutic agents exert their effects by inhibiting specific enzymes. Therefore, screening for enzyme inhibition is a critical step in drug discovery.
Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthesis pathway in bacteria and is a validated target for antitubercular drugs. nih.gov Inhibition of InhA can be measured using a spectrophotometric assay that monitors the oxidation of NADH to NAD+ in the presence of the enzyme and its substrate. nih.govnih.gov The concentration of the test compound that results in 50% inhibition of the enzyme's activity is reported as the IC50 value.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.gov HDAC inhibition assays are often performed using a fluorometric or colorimetric method. epigentek.comnih.govepigentek.combio-techne.com These assays typically utilize a substrate that, when deacetylated by HDAC, can be acted upon by a developer to produce a fluorescent or colored product. The signal intensity is proportional to the enzyme activity, and the IC50 value of an inhibitor can be determined.
Illustrative Data Table for Enzyme Inhibition:
| Enzyme | IC50 (µM) |
| Enoyl-ACP Reductase (InhA) | >100 |
| Histone Deacetylase (HDAC) - Total | 25 |
Disclaimer: This table is for illustrative purposes only and does not represent experimental data for this compound.
Investigating the interaction of a compound with specific receptors is fundamental to understanding its potential pharmacological effects.
Retinoid-related Orphan Receptor gamma t (RORγt): RORγt is a nuclear receptor that is a key regulator of the differentiation of Th17 cells and is a target for the treatment of autoimmune diseases. Assays to identify allosteric ligands of RORγt often employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govnih.govacs.org These assays can measure the displacement of a fluorescently labeled probe from the allosteric binding site by a test compound. nih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets. nih.govnih.govphysiology.orgnobelprize.orgahajournals.org Ligand binding to GPCRs can be studied using radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor. The affinity of the test compound is determined by its ability to displace the radioligand.
Illustrative Data Table for Receptor Interaction:
| Receptor | Assay Type | Binding Affinity (Ki, µM) |
| RORγt (Allosteric Site) | TR-FRET | >50 |
| A1 Adenosine Receptor (GPCR) | Radioligand Binding | 15 |
Disclaimer: This table is for illustrative purposes only and does not represent experimental data for this compound.
Elucidation of Molecular Mechanisms of Action
Once biological activity is identified, further studies are conducted to elucidate the precise molecular mechanism by which the compound exerts its effect.
If a compound is found to be an enzyme inhibitor, kinetic studies are performed to determine the mode of inhibition. For competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. nih.govlibretexts.org
Enzyme kinetics assays are conducted by measuring the initial reaction velocity at various substrate concentrations in the absence and presence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot. In the case of competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum velocity (Vmax) of the reaction. pressbooks.pub This indicates that the inhibition can be overcome by increasing the substrate concentration. nih.gov
An in-depth examination of the biological activities and molecular interactions of this compound and its analogs reveals a compound of significant interest in medicinal chemistry. This article explores the intricate mechanisms through which this molecule and related structures exert their effects, from modulating protein function to inhibiting essential life processes. Furthermore, it delves into the structure-activity relationships that govern its biological efficacy, with a particular focus on the distinct roles of its fluoro and pyrrole substituents.
Future Research Perspectives and Methodological Advancements for 4 Fluoro 3 1h Pyrrol 1 Yl Benzoic Acid
Development of Novel Synthetic Routes for Enhanced Yields and Selectivity
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions could be adapted to construct the C-N bond between the benzoic acid and pyrrole (B145914) moieties with high efficiency and selectivity. The development of novel ligands and catalytic systems tailored for this specific transformation could lead to milder reaction conditions and broader substrate scope, facilitating the synthesis of a diverse library of analogs.
Furthermore, flow chemistry presents an opportunity to improve the synthesis in terms of safety, scalability, and reproducibility. Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purities. The table below outlines potential synthetic strategies and their hypothetical advantages.
| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages |
| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acid derivatives | High functional group tolerance, good yields |
| Buchwald-Hartwig Amination | Palladium or copper catalysts, specialized phosphine ligands | Direct C-N bond formation, mild reaction conditions |
| Paal-Knorr Pyrrole Synthesis | Amine and a 1,4-dicarbonyl compound | Straightforward construction of the pyrrole ring |
| Flow Chemistry | Packed-bed reactors, microreactors | Improved safety, scalability, and process control |
Application of Advanced High-Throughput Screening Methodologies for Target Identification
Identifying the biological targets of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid is a critical step in elucidating its mechanism of action and therapeutic potential. Advanced high-throughput screening (HTS) methodologies offer a powerful platform for rapidly screening large compound libraries against a multitude of biological targets. nih.gov
Future research should leverage a diverse array of HTS assays to cast a wide net for potential targets. These could include biochemical assays to assess enzymatic inhibition (e.g., kinases, proteases) and cell-based assays to evaluate effects on cellular pathways and phenotypes. acs.org For instance, screening against panels of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors could reveal unexpected activities. nih.govnih.govlevel.com.tw Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are particularly well-suited for HTS due to their sensitivity and homogeneous format. rsc.org
The table below summarizes various HTS technologies and their potential applications in target identification for this compound.
| HTS Technology | Target Class | Principle |
| Fluorescence Polarization (FP) | Protein-protein interactions, GPCRs | Measures changes in the polarization of fluorescent light upon ligand binding. rsc.orgceltarys.com |
| Förster Resonance Energy Transfer (FRET) | Protein-protein interactions, enzymatic assays | Measures the transfer of energy between two fluorophores in close proximity. rsc.org |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Various target classes | A bead-based assay that generates a chemiluminescent signal when interacting molecules are brought into proximity. |
| Cell-Based Phenotypic Screening | Multiple pathways | Measures changes in cell morphology, proliferation, or other observable characteristics. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of novel compounds. For this compound, these computational tools can be instrumental in accelerating the design and optimization of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Generative AI models can be employed to design novel molecules based on the this compound scaffold. These models learn from existing chemical data to propose new structures with a high probability of possessing desired biological activities. Furthermore, predictive ML models can be trained to forecast various properties, including binding affinity for specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms that create new chemical structures with desired properties. | Rapidly explore a vast chemical space for novel derivatives. |
| Predictive ADMET Modeling | Machine learning models that predict pharmacokinetic and toxicity profiles. | Prioritize compounds with favorable drug-like properties for synthesis. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Guide the optimization of lead compounds by identifying key structural features. |
| Virtual Screening | Computational screening of large compound libraries against a target protein structure. | Identify potential hits from virtual libraries before committing to synthesis. |
Exploration of New Biological Targets and Mechanisms for Derivative Development
The structural features of this compound, including the pyrrole ring and the fluorinated benzoic acid moiety, suggest that its derivatives could interact with a range of biological targets. Pyrrole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antitubercular effects. nih.govresearchgate.net Future research should therefore not be limited to a single target class but should explore a diverse array of potential biological targets and mechanisms of action.
Systematic screening against panels of enzymes, receptors, and ion channels could uncover novel activities. For example, given the prevalence of pyrrole moieties in kinase inhibitors, screening against a broad kinase panel would be a logical starting point. nih.govdrugdiscoverytrends.com Similarly, the acidic nature of the benzoic acid group might suggest interactions with targets that have a corresponding basic residue in their binding pocket.
Furthermore, exploring the potential for these derivatives to modulate protein-protein interactions (PPIs) represents a promising, albeit challenging, avenue of research. rsc.orgrsc.orgthebiogrid.org HTS assays specifically designed to detect the disruption or stabilization of PPIs could be employed to identify derivatives with this mode of action. rsc.orgrsc.orgnih.govnih.gov
| Potential Target Class | Rationale |
| Protein Kinases | The pyrrole scaffold is a common feature in many kinase inhibitors. nih.govdrugdiscoverytrends.com |
| G Protein-Coupled Receptors (GPCRs) | A large and diverse family of drug targets. nih.govnih.govceltarys.comceltarys.comresearchgate.net |
| Ion Channels | Important targets for a variety of diseases. nih.govlevel.com.twcriver.comgoogle.comionbiosciences.com |
| Nuclear Receptors | Key regulators of gene expression. |
| Protein-Protein Interactions (PPIs) | An emerging class of therapeutic targets. rsc.orgrsc.orgthebiogrid.orgnih.govnih.gov |
Design of Targeted Derivative Libraries for Focused Biological Evaluation
Based on the initial findings from HTS and target exploration, the next logical step is the design and synthesis of targeted derivative libraries. This approach involves systematically modifying the this compound scaffold to probe the structure-activity relationship (SAR) for a specific biological target.
Medicinal chemistry strategies such as bioisosteric replacement, scaffold hopping, and fragment-based drug design can be employed to generate a focused library of derivatives. For example, the fluorine atom on the benzoic acid ring could be moved to other positions or replaced with other halogen atoms or small functional groups to investigate the impact on activity and selectivity. Similarly, the pyrrole ring could be substituted at various positions to explore additional binding interactions with the target.
The synthesized library should then be subjected to rigorous biological evaluation, including in vitro potency and selectivity assays, as well as cell-based functional assays. The data generated from these studies will be crucial for identifying lead compounds with the most promising therapeutic potential for further preclinical development.
| Library Design Strategy | Description | Example Modification |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Replacing the fluorine atom with a chlorine atom or a methyl group. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different one while retaining similar biological activity. | Replacing the pyrrole ring with another five-membered heterocycle. |
| Substituent Variation | Systematically altering substituents on the core scaffold. | Introducing various alkyl or aryl groups on the pyrrole ring. |
Q & A
Basic: What are the recommended synthetic routes for 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid?
Methodological Answer:
A plausible synthesis involves coupling fluorobenzoic acid derivatives with pyrrole groups. For example:
- Step 1: Start with 3-fluoro-4-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation.
- Step 2: Introduce the pyrrole moiety via Buchwald-Hartwig amination or Ullmann-type coupling under palladium catalysis .
- Step 3: Purify intermediates via column chromatography and confirm structures using NMR (¹H/¹³C) and mass spectrometry.
Key Data:
- Melting point: 286–289°C (similar to 4-(1H-pyrrol-1-yl)benzoic acid) .
- Molecular weight: ~221.19 g/mol (C₁₁H₈FNO₂).
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) due to its irritant properties (Xi hazard code) . Work in a fume hood to avoid inhalation.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Desiccate to avoid hygroscopic effects.
Safety Data:
- Hazard classification: Irritant (Xi) .
- Stability: Avoid exposure to strong acids/bases or oxidizing agents.
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm), pyrrole protons (δ 6.0–6.5 ppm), and carboxylic acid protons (broad ~δ 12–13 ppm).
- FT-IR: Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) .
- LC-MS/MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.08) and fragmentation patterns.
Reference: Similar benzoic acid derivatives in used NMR and LCMS for characterization.
Advanced: How can computational chemistry predict its reactivity in nucleophilic substitutions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., fluorine substitution positions).
- Calculate activation energies for reactions like hydrolysis or amide formation.
- Compare with experimental kinetic data (e.g., esterification rates in microreactors ).
Example: Fluorine’s electron-withdrawing effect may enhance carboxylic acid reactivity in esterification .
Advanced: What strategies optimize multi-step synthesis yields?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity).
- Online Model Identification: Implement frameworks for real-time optimization of reaction conditions (e.g., flow reactor esterification ).
- Purification: Employ preparative HPLC for intermediates with >95% purity .
Case Study: highlights esterification optimization via online kinetic modeling.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assays: Test the compound alongside analogs (e.g., hydrazone derivatives ) under identical conditions (pH, concentration, cell lines).
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values using standardized protocols (e.g., CLSI guidelines).
- Reproducibility Checks: Validate findings across ≥3 independent labs with shared reference samples.
Example: Antimicrobial studies in used Staphylococcus aureus and Candida albicans for cross-validation.
Advanced: What crystallographic methods determine its solid-state structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
